molecular formula C15H14N4 B12577948 1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl- CAS No. 220673-84-7

1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-

Cat. No.: B12577948
CAS No.: 220673-84-7
M. Wt: 250.30 g/mol
InChI Key: SELKVNFQOLSEKA-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl- is a heterocyclic organic compound featuring a 1,2,4-triazole ring linked to a methanamine group and a biphenyl moiety. The biphenyl group (two phenyl rings connected by a single bond) enhances lipophilicity, which may influence binding affinity in biological systems.

Properties

CAS No.

220673-84-7

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

4-phenyl-N-(1,2,4-triazol-1-ylmethyl)aniline

InChI

InChI=1S/C15H14N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-19-11-16-10-18-19/h1-11,17H,12H2

InChI Key

SELKVNFQOLSEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C=NC=N3

Origin of Product

United States

Preparation Methods

Method A: High-Pressure Ammonolysis

A patented process (CN105906575A) describes synthesizing 1H-1,2,4-triazole using:

  • Reagents : Formic ether, hydrazine hydrate, ammonium salt
  • Conditions : High-pressure reaction kettle, gradual heating to 150–200°C, followed by reflux with ethyl alcohol for purification.
    This method achieves efficient triazole formation with reduced energy consumption.

Coupling with Biphenyl Moiety

The biphenyl substituent is introduced via nucleophilic substitution or carbonyl coupling.

Key Reaction: Carbonyldiimidazole (CDI)-Mediated Coupling

Experiments from Ambeed demonstrate the use of CDI as a coupling agent:

Reaction Conditions Yield Source
DCM/MeCN, reflux, 3h 80%
THF, triethylamine, reflux overnight 88%
2-MeTHF, room temperature, 5h 62%

Procedure :

  • Base Activation : Triethylamine or DBU deprotonates the biphenyl aniline.
  • Coupling : CDI activates the triazole methanamine, enabling nucleophilic attack by the biphenyl amine.
  • Purification : Crude products are washed with water and dried over Na₂SO₄.

Optimization Strategies

Reaction parameters significantly impact yields and selectivity.

Table 1: Comparative Yield Analysis

Solvent System Catalyst/Reagent Temperature Yield
DCM/MeCN (1:2) None Reflux 80%
THF Triethylamine Reflux 88%
2-MeTHF HOBt 55°C, 60h 62%

Key Findings :

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates.
  • Base Selection : Strong bases like DBU improve coupling efficiency.
  • Temperature : Reflux conditions (80–100°C) optimize yields without degrading intermediates.

Structural Confirmation

The final compound is characterized by:

  • SMILES : C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C=NC=N3
  • Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (7.2–7.8 ppm) and triazole CH₂ (3.6–4.0 ppm).
    • HRMS : Confirms molecular weight (250.30 g/mol).

Challenges and Limitations

  • Byproduct Formation : Competing reactions (e.g., trimerization of hydrazine) reduce yields in ammonolysis methods.
  • Purification : Column chromatography is often required to isolate pure product.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The biphenyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

Comparison with 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole

This compound (from ) shares the biphenyl backbone but differs in critical regions:

  • Core Heterocycles : The target compound contains a 1,2,4-triazole, whereas the analog features a 1,3-benzodiazole (benzene fused with a diazole) and a 1,2,4-oxadiazole ring.
  • Substituents : The methanamine group in the target contrasts with the ethoxy and methyl-linked oxadiazole groups in the analog.
Table 1: Structural Comparison
Feature Target Compound Analog from
Core Heterocycle 1 1,2,4-Triazole 1,3-Benzodiazole
Core Heterocycle 2 None 1,2,4-Oxadiazole
Biphenyl Position 4-substituted 4-methyl-linked, 2'-oxadiazole-substituted
Functional Groups Methanamine Ethoxy, oxadiazolone

Implications of Structural Variations

  • Pharmacological Activity : The triazole group in the target may favor hydrogen bonding with biological targets (e.g., enzymes), while the oxadiazole in the analog could enhance metabolic stability due to its resistance to hydrolysis.
  • Synthetic Accessibility : The absence of fused rings (e.g., benzodiazole) in the target compound might simplify synthesis compared to the analog, which requires multi-step heterocycle formation.
  • Solubility and Bioavailability : The methanamine group in the target could improve aqueous solubility relative to the ethoxy-substituted analog, though experimental validation is needed.

Research Findings and Limitations

Crystallographic Analysis Tools

Structural comparisons here rely solely on IUPAC nomenclature and inferred properties.

Knowledge Gaps

  • No pharmacological, thermodynamic, or spectroscopic data for the target compound are present in the evidence.

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